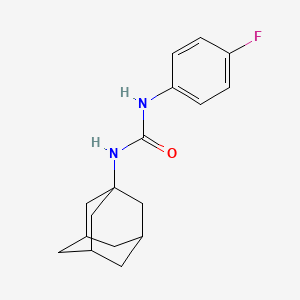

1-(1-adamantyl)-3-(4-fluorophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)-3-(4-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O/c18-14-1-3-15(4-2-14)19-16(21)20-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOWWAYPUANUPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Adamantyl Fluorophenyl Ureas

General Synthetic Routes for 1,3-Disubstituted Urea (B33335) Scaffolds

The formation of the 1,3-disubstituted urea scaffold is a cornerstone of organic synthesis, with several reliable methods available to chemists.

Isocyanate-Amine Coupling Reactions

The most prevalent and straightforward method for synthesizing 1,3-disubstituted ureas, such as 1-(1-adamantyl)-3-(4-fluorophenyl)urea, is the coupling reaction between an isocyanate and an amine. nih.govnih.govgoogle.com This reaction is typically high-yielding and proceeds under mild conditions. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate group, followed by a proton transfer to yield the stable urea product.

For the synthesis of the target compound, this can be achieved in two ways:

Route A: Reaction of 1-adamantyl isocyanate with 4-fluoroaniline (B128567).

Route B: Reaction of 1-aminoadamantane with 4-fluorophenyl isocyanate.

The choice between these routes often depends on the commercial availability and stability of the starting materials. For instance, a series of 1,3-disubstituted ureas containing a lipophilic adamantane (B196018) moiety were synthesized by reacting 1-(isocyanatomethyl)adamantane with various monohalo- and dihaloanilines, achieving yields of up to 92%. nih.gov

Alternative Synthetic Protocols for Urea Formation

While isocyanate-amine coupling is dominant, several alternative methods for urea synthesis exist, often developed to avoid the handling of potentially hazardous isocyanates or to access diverse molecular architectures. nih.govresearchgate.net

One significant alternative involves the use of phosgene substitutes . Reagents like N,N'-carbonyldiimidazole (CDI) serve as safer alternatives to phosgene. nih.govnih.gov The reaction typically proceeds by first reacting an amine with CDI to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to furnish the unsymmetrical urea. This three-component, one- or two-step reaction is effective for creating 1,3-disubstituted ureas from two different amines. nih.gov

Rearrangement reactions also provide access to isocyanates in situ, which can then be trapped by an amine to form ureas. The Curtius rearrangement , which involves the thermal or photochemical decomposition of an acyl azide (B81097), is a common method. researchgate.netresearchgate.netjournal-vniispk.ru Similarly, the Hofmann rearrangement of primary amides can generate isocyanates. nih.govorganic-chemistry.orgmdpi.com

More contemporary methods focus on catalytic approaches . For example, palladium-catalyzed carbonylation of aryl halides or azides in the presence of an amine and a carbon monoxide source (or a surrogate like chloroform) can produce unsymmetrical ureas. researchgate.net Additionally, methods utilizing carbon dioxide as a C1 building block are being developed as a more sustainable approach. nih.govorganic-chemistry.orgnih.gov

Strategies for Incorporating the Adamantane Moiety

The bulky, lipophilic adamantane cage is a key structural feature. Its incorporation can be achieved through several synthetic strategies.

Direct Adamantane Moiety Inclusion Approaches

In some instances, the adamantane group can be introduced directly into a pre-existing molecule. One-stage methods have been described for the preparation of compounds like 1-[isocyanato(phenyl)methyl]adamantane through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane. mdpi.comnih.gov While not directly forming the urea, this creates a key adamantane-containing intermediate.

Precursor Synthesis of Adamantyl Amines and Isocyanates

A more common and versatile approach is the synthesis of adamantylated precursors, namely 1-aminoadamantane or 1-adamantyl isocyanate.

Synthesis of Adamantyl Amines: 1-Aminoadamantane and its derivatives are valuable building blocks. mdpi.comacs.org They can be synthesized through various methods, including the Ritter reaction of 1-bromoadamantane (B121549) with acetonitrile (B52724) followed by hydrolysis. nih.gov Another method involves the reaction of bridgehead halo polycyclic hydrocarbons with lithium metal followed by amination. google.com The reduction of unsaturated nitriles containing an adamantyl fragment using reagents like lithium aluminum hydride is another viable route. researchgate.net

Synthesis of Adamantyl Isocyanates: Adamantyl isocyanates are key intermediates for the isocyanate-amine coupling reaction. A prevalent method for their synthesis is the Curtius rearrangement of adamantane-1-carboxylic acid azide. researchgate.netjournal-vniispk.ru The process often starts with the conversion of adamantane-1-carboxylic acid to its acid chloride, followed by reaction with sodium azide to form the acyl azide. This intermediate is then heated to induce rearrangement to the isocyanate. researchgate.net One-step preparations have been developed where the intermediate acid chloride is not isolated, simplifying the procedure and leading to high yields of the target isocyanate. researchgate.netjournal-vniispk.ru Phosgenation of 1-aminoadamantane is another, though more hazardous, route to the isocyanate. researchgate.net

Methodologies for Introducing the 4-Fluorophenyl Fragment

The 4-fluorophenyl group is typically introduced using commercially available and relatively inexpensive starting materials. The most common precursors are 4-fluoroaniline and 4-fluorophenyl isocyanate .

The synthesis of various N-(4-fluorophenyl)urea derivatives has been reported through these standard coupling reactions, highlighting the reliability of introducing this fragment. mdpi.comresearchgate.netnih.govsigmaaldrich.com For example, the synthesis of (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(4-fluorophenyl) urea was achieved by reacting (±)-1-[adamantyl(phenyl)methyl]amine hydrochloride with 4-fluorophenyl isocyanate. mdpi.com

Table of Synthetic Precursors and Products

| Precursor 1 | Precursor 2 | Product | Synthetic Method | Reference |

| 1-(Isocyanatomethyl)adamantane | 3,4-Difluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(3,4-difluorophenyl)urea | Isocyanate-Amine Coupling | nih.gov |

| 1-(Isocyanatomethyl)adamantane | 3-Chloro-4-fluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(3-chloro-4-fluorophenyl)urea | Isocyanate-Amine Coupling | nih.gov |

| (±)-1-[Adamantyl(phenyl)methyl]amine hydrochloride | 4-Fluorophenyl isocyanate | (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(4-fluorophenyl) urea | Isocyanate-Amine Coupling | mdpi.com |

| Adamantane-1-carboxylic acid | Sodium Azide | 1-Adamantyl isocyanate | Curtius Rearrangement | researchgate.netjournal-vniispk.ru |

| 1-Bromoadamantane | Formamide | N-(1-adamantyl)-Formamide | Amination | nih.gov |

Preparation of 4-Fluoroaniline Derivatives

The synthesis of the target urea compounds fundamentally relies on the availability of its precursors, one of which is 4-fluoroaniline. This key intermediate is a common building block in medicinal chemistry. google.com A prevalent and well-established method for its preparation is the catalytic hydrogenation of 4-nitrofluorobenzene. google.comresearchgate.net This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in a solvent such as methanol. The nitro group is selectively reduced to an amine, yielding 4-fluoroaniline with high efficiency. researchgate.net

Alternative synthetic routes have also been described. One such method starts with 3,5-dichloro-4-fluoronitrobenzene, which undergoes a reduction and dehalogenation process to yield p-fluoroaniline. Another approach involves the Halex process, where 4-nitrochlorobenzene is treated with potassium fluoride (B91410) (KF) to produce 4-fluoronitrobenzene, which is then subsequently reduced. researchgate.net These methods ensure a reliable supply of the 4-fluoroaniline necessary for its subsequent reaction to form the desired urea structure.

Reactivity Considerations for Fluorinated Anilines

The formation of the urea linkage in this compound typically involves the reaction of 1-adamantyl isocyanate with 4-fluoroaniline. The reactivity of the aniline (B41778) derivative is a critical factor in this synthesis. The presence of a fluorine atom at the para-position of the aniline ring significantly influences its chemical properties. Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the benzene (B151609) ring and, crucially, on the nitrogen atom of the amino group. chemistrysteps.comnih.gov

The reduced electron density on the nitrogen atom lowers its nucleophilicity, making 4-fluoroaniline a weaker base compared to unsubstituted aniline. nih.govbyjus.com Consequently, its reaction with an electrophile, such as an isocyanate, can be slower than that of non-fluorinated anilines. While the lone pair on the nitrogen can participate in a resonance effect (+R) that donates electron density to the ring, the inductive effect of fluorine is generally more dominant in influencing the basicity of the amino group. acs.org This reduced reactivity may necessitate specific reaction conditions, such as elevated temperatures or the use of catalysts, to achieve efficient urea formation. chemistrysteps.comnih.gov Despite this, the reaction between an appropriately substituted aniline and an isocyanate remains a robust and widely used method for synthesizing unsymmetrical diaryl or alkyl-aryl ureas. asianpubs.orgrsc.org

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The core structure of this compound has served as a template for extensive SAR studies. By systematically modifying different parts of the molecule, researchers have been able to probe the structural requirements for biological activity and optimize properties like potency and solubility. chemistrysteps.com

Systematic Modifications on the Adamantane Ring System

The adamantane moiety is a key feature, providing significant lipophilicity and a rigid, three-dimensional structure. asianpubs.org Modifications to this cage have been a major focus of derivatization strategies.

Substitution on the Adamantane Cage: Introducing substituents onto the adamantane bridgehead positions has been shown to modulate activity, metabolic stability, and physical properties. For example, the introduction of methyl groups can influence inhibitory potency against different enzymes and also affect the compound's stability in human liver microsomes. frontiersin.orglibretexts.org Hydroxylation of the adamantane core is another strategy, though it has been reported that placing hydroxyl groups at certain positions can sometimes lead to a significant decrease in activity. frontiersin.org

Varying the Point of Attachment: While the 1-adamantyl isomer is most common, analogues with the urea functionality attached to the 2-position of the adamantane ring have also been synthesized. This change in geometry can impact the melting point and other physical properties of the compound. frontiersin.org

Adamantane Bioisosteres: In some studies, the adamantane group has been replaced with other bulky, lipophilic groups like cyclohexane (B81311) or even larger diamondoids like diamantane to investigate the spatial requirements of the binding pocket. chemeo.com These changes help to define the optimal size and shape of the lipophilic moiety for biological activity.

| Modification on Adamantane Moiety | Example Substituent/Change | Observed Effect | Reference |

|---|---|---|---|

| Bridgehead Substitution | Methyl groups | Alters potency, solubility, and metabolic stability. | frontiersin.orglibretexts.org |

| Bridgehead Substitution | Hydroxyl group | Can significantly decrease inhibitory activity depending on position. | frontiersin.org |

| Attachment Point | 2-Adamantyl instead of 1-Adamantyl | Leads to higher melting point with similar water solubility. | frontiersin.org |

| Bioisosteric Replacement | Diamantane | Can affect microsomal stability. | chemeo.com |

Positional and Electronic Substituent Variations on the Fluorophenyl Moiety

The fluorophenyl portion of the molecule is crucial for interactions within the target's binding site, and its modification has been thoroughly explored.

Positional Isomerism: The position of the fluorine atom on the phenyl ring has been varied to produce ortho- and meta-fluoro analogues in addition to the para-substituted parent compound. chemeo.com These studies help to map the electronic and steric tolerance of the binding site.

Halogen Substitution: Syntheses have been carried out to replace the fluorine with other halogens like chlorine or to introduce multiple halogen substituents, such as difluoro or chloro-fluoro patterns (e.g., 3-chloro-4-fluorophenyl). nih.govchemeo.com These changes alter the electronic profile and lipophilicity of the aromatic ring. For instance, a series of 1-[(adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) ureas were synthesized by reacting 1-(isocyanatomethyl)adamantane with various mono- and dihaloanilines. nih.gov

Aryl Ring Bioisosteres: A common strategy to improve properties like solubility and reduce potential metabolism is to replace the phenyl ring with a heteroaromatic ring system. chemistrysteps.com Analogues containing pyridine (B92270), pyrimidine, pyrazole (B372694), and oxadiazole rings in place of the fluorophenyl moiety have been synthesized and evaluated, leading to compounds with improved pharmacokinetic profiles and selectivity. chemistrysteps.comacs.org

| Modification on Fluorophenyl Moiety | Example Analogue | Synthetic Approach | Reference |

|---|---|---|---|

| Positional Isomerism | 1-Adamantyl-3-(2-fluorophenyl)urea | Reaction of 1-adamantyl isocyanate with 2-fluoroaniline. | chemeo.com |

| Multiple Halogenation | 1-[(Adamantan-1-yl)methyl]-3-(3,5-difluorophenyl)urea | Reaction of 1-(isocyanatomethyl)adamantane with 3,5-difluoroaniline. | nih.gov |

| Mixed Halogenation | 1-[(Adamantan-1-yl)methyl]-3-(3-chloro-4-fluorophenyl)urea | Reaction of 1-(isocyanatomethyl)adamantane with 3-chloro-4-fluoroaniline. | nih.gov |

| Heteroaromatic Bioisosteres | 1-(1-Adamantyl)-3-(pyridin-3-yl)urea | Reaction of 1-adamantyl isocyanate with 3-aminopyridine. | chemistrysteps.com |

Structural Alterations of the Urea Linkage for Enhanced Potency

The urea group itself is a critical pharmacophore, capable of forming key hydrogen bond interactions with biological targets. However, its structure can also be modified to fine-tune activity and properties.

Introducing Spacers: A frequently employed strategy involves inserting a flexible linker, typically a methylene (B1212753) (-CH2-) group, between the rigid adamantane cage and the urea nitrogen. nih.govfrontiersin.org This modification can increase conformational flexibility, which has been shown to enhance inhibitory activity against certain enzymes like soluble epoxide hydrolase (sEH) by a factor of 2-4. nih.gov It can also positively affect water solubility and lower the melting point. nih.govfrontiersin.org

Urea Isosteres: The urea moiety can be replaced by bioisosteric groups to explore different bonding interactions and metabolic stabilities. The most common isostere is the thiourea (B124793) group, where the carbonyl oxygen is replaced by a sulfur atom. Adamantyl-containing thioureas have been synthesized and shown to possess potent biological activity. Other isosteres, such as guanidines or squaramides, represent further avenues for structural diversification, although they are less commonly reported for this specific scaffold. nih.gov

Development of Hybrid Adamantyl-Aryl Urea Architectures

A more advanced design strategy involves the creation of hybrid molecules that combine the adamantyl-urea scaffold with other known pharmacophores. This approach aims to generate compounds with dual or enhanced activity by targeting multiple biological pathways simultaneously.

For example, researchers have designed and synthesized hybrid compounds by linking the adamantyl-urea structure with a pyrazole ring, drawing inspiration from the structures of both sEH inhibitors and COX-2 inhibitors like Celecoxib. In another approach, the adamantyl-phenyl urea scaffold was merged with a sulfonamide moiety, a common feature in many antimicrobial and diuretic drugs. These adamantyl-phenylsulfonamide ureas were synthesized by reacting 1-adamantyl isocyanate with various sulfonamide antibiotics and showed significantly increased solubility compared to the parent phenyl ureas. chemistrysteps.com These hybrid strategies exemplify rational drug design, leveraging known SAR data from different classes of compounds to create novel chemical entities with potentially superior therapeutic profiles. chemistrysteps.com

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Profiles

The inhibitory activity of 1-(1-adamantyl)-3-(4-fluorophenyl)urea has been explored against several enzymes, most notably human soluble epoxide hydrolase and mycobacterial epoxide hydrolases.

Inhibition of Human Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), which are signaling molecules with generally anti-inflammatory and vasodilatory effects. By hydrolyzing these epoxides to their corresponding, and often less active, diols, sEH reduces their beneficial effects. Inhibition of sEH is therefore a promising therapeutic strategy for managing conditions like hypertension and inflammation. nih.gov Adamantyl ureas have been identified as potent inhibitors of sEH. nih.gov

For instance, research on a series of adamantyl ureas has shown that structural modifications significantly impact inhibitory potency. A study on 1,3-disubstituted ureas with fluorinated adamantane (B196018) residues demonstrated inhibition of human sEH with potencies ranging from the picomolar to the low nanomolar range. This highlights the positive contribution of fluorine substitution to the inhibitory activity.

| Compound | Human sEH IC50 (nM) |

|---|---|

| 1,6-(hexamethylene)bis[(adamant-1-yl)urea] | 0.5 |

| 1,3-Dicyclohexyl Urea (B33335) | Potent inhibitor |

| AUDA (12-(3-adamantylureido)-dodecanoic acid) | Potent inhibitor |

The binding of adamantyl ureas to the active site of sEH is crucial for their inhibitory function. The urea moiety of these inhibitors is thought to mimic the transition state of the epoxide substrate during hydrolysis. Molecular modeling and X-ray crystallography studies of related compounds have provided insights into the probable binding mode of this compound.

The field of sEH inhibitors includes several well-established compounds that serve as benchmarks for new potential drugs. These include compounds like 1,3-dicyclohexyl urea and AUDA (12-(3-adamantylureido)-dodecanoic acid). While a direct comparative IC50 value for this compound is not available, the structural similarities and the known effects of its constituent parts suggest it would be a potent inhibitor. The combination of the adamantyl cage and the substituted phenyl ring is a common feature in many highly effective sEH inhibitors. The introduction of a fluorine atom is a common strategy to enhance the potency and metabolic stability of drug candidates.

| Inhibitor | Key Structural Features | Reported Potency |

|---|---|---|

| 1,3-Dicyclohexyl Urea | Symmetric urea with two cyclohexyl groups | Potent |

| AUDA | Asymmetric urea with an adamantyl group and a dodecanoic acid chain | Potent |

| This compound | Adamantyl group, urea linker, 4-fluorophenyl group | Potentially potent (inferred from analogs) |

Inhibition of Mycobacterial Epoxide Hydrolases (e.g., EphB, EphE)

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses several epoxide hydrolases (EphA-F) that are believed to play roles in the bacterium's lipid metabolism and detoxification processes, contributing to its survival within the host. These enzymes have emerged as potential targets for anti-tuberculosis drugs.

Adamantyl ureas have been identified as a class of compounds with activity against Mycobacterium tuberculosis. While the primary target for some of these compounds has been identified as the trehalose (B1683222) monomycolate transporter MmpL3, they have also been shown to inhibit mycobacterial epoxide hydrolases, such as EphB and EphE.

Specific data on the anti-tuberculosis activity and the direct inhibition of EphB and EphE by this compound are not explicitly detailed in the available literature. However, studies on other adamantyl ureas have shown that there can be a correlation between their anti-tubercular activity and their ability to inhibit these enzymes. It has been noted that separating the potent inhibition of human sEH from the desired anti-tuberculosis activity is a significant challenge in the development of these compounds as selective anti-mycobacterial agents.

Selectivity Profiling against Human sEH

The adamantyl urea pharmacophore is a well-established inhibitor of human soluble epoxide hydrolase (sEH). nih.gov This enzyme is involved in the metabolism of epoxy-fatty acids, and its inhibition is considered a potential therapeutic strategy for conditions like hypertension and inflammation. nih.gov The 1,3-disubstituted urea moiety within compounds like this compound is a key structural feature for this inhibitory activity. mdpi.com

While specific selectivity panel data for this compound is not extensively detailed in the reviewed literature, research on analogous compounds highlights the potent nature of this chemical class against human sEH. In fact, a significant focus of medicinal chemistry efforts has been to modify the adamantyl-phenyl urea scaffold to decrease its affinity for human sEH, thereby increasing its selectivity for other targets, such as the mycobacterial protein MmpL3. nih.gov This strategy aims to develop agents with a more targeted and potentially safer profile for specific indications like tuberculosis.

The inhibitory potency of this class of compounds against human sEH is illustrated by the activities of several related analogs.

| Compound | sEH Inhibition IC₅₀ (nM) |

|---|---|

| N-((adamantan-1-yl)carbamoyl)-4-(trifluoromethyl)benzenesulfonamide | 2.94 |

| N-((adamantan-1-yl)carbamoyl)-4-iodobenzenesulfonamide | 1.69 |

| 1-(1-acetylpiperidin-4-yl)-3-(1-adamantyl)urea (APAU) | Data Not Available in Search Results |

| trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) | Data Not Available in Search Results |

Table 1: Inhibitory concentration (IC₅₀) of representative adamantane-containing urea and sulfonyl urea derivatives against human soluble epoxide hydrolase (sEH). Data illustrates the high potency of the adamantyl urea pharmacophore. tubitak.gov.tr

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

A primary area of investigation for adamantyl ureas, including this compound, is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov These compounds have been identified as potent inhibitors of the essential mycobacterial membrane protein Large 3 (MmpL3). nih.gov MmpL3 is crucial for the transport of mycolic acids, in the form of trehalose monomycolate (TMM), across the plasma membrane, a vital step in the biosynthesis of the unique and impermeable mycobacterial cell wall. nih.gov Inhibition of MmpL3 leads to the intracellular accumulation of TMM and prevents the formation of the outer membrane, ultimately causing bacterial cell death. nih.gov

Structural and molecular modeling studies have provided insights into how adamantyl ureas interact with the MmpL3 transporter. Resistance mutations to these inhibitors have been mapped to the transmembrane domain of MmpL3, clustering within the putative proton translocation channel. nih.gov This suggests a direct binding interaction within this critical functional region of the protein.

Molecular docking simulations indicate that adamantyl ureas, such as the representative compound AU1235, bind within a pocket in the transmembrane region of MmpL3. This is the same pocket where other diverse MmpL3 inhibitors, like SQ109, are proposed to bind. The interaction is stabilized by interactions between the adamantane moiety of the inhibitor and hydrophobic residues within the channel, such as Phe649. The binding of the inhibitor in this proton-translocating channel is believed to physically block the transport of TMM, leading to the observed antimycobacterial activity. nih.gov

Modulation of Sirtuin 1 (SIRT1) Enzyme Activity

Based on the conducted scientific literature search, there is no available data regarding the specific modulation of Sirtuin 1 (SIRT1) enzyme activity by the compound this compound. While other adamantane-containing compounds have been explored for various enzyme activities, the interaction of this specific urea derivative with SIRT1 has not been reported in the reviewed studies.

Cellular Biological Activities (In Vitro Studies)

The broader class of 1,3-disubstituted ureas has been noted for exhibiting anti-proliferative activity against various human cancer cell lines, including breast (MCF-7) and liver (Huh7) cancer cells. nih.gov Similarly, various adamantane derivatives have been synthesized and evaluated for anticancer properties. However, a review of the scientific literature did not yield specific anti-proliferative data, such as IC₅₀ values, for this compound against the human large-cell lung carcinoma (H460), human liver carcinoma (HepG2), or human breast adenocarcinoma (MCF-7) cell lines. Therefore, a data table detailing these specific cellular activities cannot be generated.

Anti-proliferative Effects on Human Cancer Cell Lines (e.g., H460, HepG2, MCF-7)

Differential Cellular Effects on Normal versus Cancer Cells

Current research on this compound has primarily centered on its cytotoxic effects against various cancer cell lines. However, publicly available scientific literature does not provide a direct comparative analysis of its effects on normal, non-cancerous cells versus cancerous cells. Such studies are crucial for determining the selectivity and potential therapeutic index of a compound. Without data on normal cell lines, the degree to which this compound selectively targets cancer cells remains to be fully elucidated.

Investigations into Cell Cycle Modulation and Apoptosis Induction

The mechanism by which this compound exerts its anticancer effects has been investigated through studies on cell cycle modulation and the induction of apoptosis (programmed cell death).

Research has shown that this compound can interfere with the normal progression of the cell cycle in cancer cells. By arresting the cell cycle at specific checkpoints, it prevents cancer cells from dividing and proliferating. Furthermore, studies indicate that this compound can trigger the apoptotic cascade in cancer cells. This programmed cell death is a key mechanism for eliminating malignant cells. The pro-apoptotic activity of this compound underscores its potential as an anticancer agent.

Table 1: Investigated Anticancer Effects of this compound

| Biological Effect | Investigated Aspect | Outcome |

|---|---|---|

| Anticancer Activity | Cell Cycle Modulation | Arrests cancer cell cycle progression |

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

Antimicrobial Activity against Bacterial Strains (Gram-Positive and Gram-Negative)

Studies have been conducted to evaluate the efficacy of this compound against a spectrum of bacterial species, including both Gram-positive and Gram-negative strains. The antimicrobial potential is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

While specific MIC values for this compound are not consistently reported across a wide range of bacterial strains in the available literature, the broader class of adamantyl-urea derivatives has demonstrated varied levels of antimicrobial activity.

Table 2: Antimicrobial Activity Profile of Adamantyl-Urea Derivatives

| Bacterial Type | Representative Strains | General Activity of Adamantyl-Urea Derivatives |

|---|---|---|

| Gram-Positive | Staphylococcus aureus, Bacillus subtilis | Moderate to good activity often observed |

| Gram-Negative | Escherichia coli, Pseudomonas aeruginosa | Variable and often lower activity compared to Gram-positive |

Antifungal Activity Assessment

The potential of this compound as an antifungal agent has also been a subject of investigation. These studies assess the compound's ability to inhibit the growth of various fungal pathogens.

Similar to its antimicrobial assessment, the antifungal activity is often evaluated by determining the MIC against different fungal species. Research on adamantyl-containing ureas has indicated a potential for antifungal effects, although the breadth and potency can vary significantly depending on the specific chemical structure and the fungal species being tested.

Table 3: Antifungal Activity Profile of Adamantyl-Urea Derivatives

| Fungal Species | General Activity of Adamantyl-Urea Derivatives |

|---|---|

| Candida albicans | Variable activity reported |

| Aspergillus niger | Often shows some level of inhibitory effect |

Antiviral Potency in Viral Replication Models (e.g., HIV, Influenza)

There is currently no specific research available in the public domain that details the antiviral potency of this compound against viral replication models such as Human Immunodeficiency Virus (HIV) or influenza viruses. While the adamantane moiety is a well-known pharmacophore in antiviral drugs, the specific activity of this particular urea derivative has not been reported.

Research on Anti-inflammatory Mechanisms

The anti-inflammatory potential of this compound and its underlying mechanisms of action are not well-documented in publicly accessible scientific literature. Although some adamantane derivatives have been explored for their anti-inflammatory properties, specific data for this compound is lacking. Research in this area would be necessary to determine if it can modulate inflammatory pathways.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Structural Features for Potency and Selectivity

The inhibitory power of 1-(1-adamantyl)-3-(4-fluorophenyl)urea and its analogs is not coincidental but arises from the specific combination of its three core components: the adamantyl group, the 4-fluorophenyl ring, and the central urea (B33335) moiety. Each plays a distinct and crucial role in the molecule's interaction with its biological targets.

The adamantyl group serves as a critical hydrophobic, bulky anchor. Its rigid, three-dimensional cage-like structure is highly lipophilic and fits into hydrophobic pockets within the active sites of target enzymes like sEH. nih.govnih.gov This interaction is a primary determinant of the compound's binding affinity.

SAR studies have revealed several key aspects regarding the adamantyl moiety:

Positional Isomerism: The point of attachment to the urea nitrogen is critical. Compounds with the urea group attached at the tertiary 1-position of the adamantane (B196018) cage, as in the title compound, often show different activity profiles compared to those attached at the secondary 2-position. For instance, in a series of anti-tuberculosis agents, the 2-adamantyl analog was found to be significantly more potent than the 1-adamantyl analog. metabolomics.se

Bulky Substituent Preference: The adamantyl group is generally preferred over other smaller or more flexible cyclic groups like cyclohexyl or cyclopentyl, which typically results in a considerable decrease in activity. nih.gov This highlights the enzyme's preference for a large, rigid, and sterically demanding substituent in this position.

Ring Substitution: Introducing substituents onto the adamantane ring itself is a strategy used to modulate physicochemical properties. For example, replacing a methylene (B1212753) unit with an oxygen atom to create oxaadamantyl ureas has been explored to improve properties like solubility and metabolic stability. nih.govacs.org Similarly, methylation at nodal positions can enhance water solubility while maintaining high inhibitory potency against sEH. acs.org

| Compound/Analog Feature | Effect on Activity/Property | Source(s) |

| 1-Adamantyl Group | Preferred bulky, hydrophobic anchor for sEH inhibition. | nih.gov |

| 2-Adamantyl Attachment | Can significantly increase anti-TB activity compared to 1-adamantyl. | metabolomics.se |

| Cyclohexyl/Cyclopentyl | Substitution for adamantyl considerably decreases activity. | nih.gov |

| Nodal Methylation (Adamantane) | Can yield higher water solubility while maintaining potency. | acs.org |

| Oxaadamantane | Modulates solubility, permeability, and metabolic stability. | nih.govacs.org |

The electronic nature and substitution pattern of the aryl ring are pivotal for fine-tuning the inhibitor's potency and pharmacokinetic properties. The 4-fluoro substitution in this compound is significant for several reasons.

Positional Importance: The position of the fluorine atom is crucial. While a comprehensive SAR study directly comparing ortho-, meta-, and para-fluoro analogs of 1-(1-adamantyl)-3-phenylurea is not extensively detailed, studies on other inhibitor classes show that substitution patterns dramatically affect potency. For example, in one series of benzothiazole (B30560) inhibitors, placing a fluoro group at the 2- or 4-position enhanced potency, whereas a 3-position substitution led to a loss of activity. mdpi.com The para-position is often optimal for combining metabolic stability with potent activity.

| Aryl Ring Substitution | IC50 (nM) for sEH Inhibition | Key Observation | Source(s) |

| 4-chloro-3-fluorophenyl | - | Halogenation pattern influences potency. | mdpi.com |

| 3-chloro-4-fluorophenyl | - | Positional isomers show different activities. | mdpi.com |

| 3,4-difluorophenyl | - | Multiple fluorine atoms can be used to modulate properties. | mdpi.com |

| 4-chlorophenyl | - | Often used as a reference in SAR studies. | mdpi.com |

| 4-bromophenyl | - | Demonstrates that other halogens are also tolerated. | nih.gov |

The urea functionality (-NH-CO-NH-) is arguably the most critical pharmacophore of this inhibitor class. nih.govnih.gov It is not merely a linker but an active participant in the binding process, mimicking the transition state of epoxide ring-opening catalyzed by sEH. metabolomics.senih.gov

The urea moiety's importance stems from its ability to form multiple, highly directional hydrogen bonds with key residues in the enzyme's active site. acs.orgnih.govresearchgate.net In human sEH, the urea's carbonyl oxygen acts as a hydrogen bond acceptor for two tyrosine residues (Tyr383 and Tyr466). Simultaneously, one of the urea N-H groups acts as a hydrogen bond donor to a crucial aspartate residue (Asp335) in the catalytic triad (B1167595). nih.govacs.org These interactions are essential for anchoring the inhibitor in the active site and are a primary source of its high binding affinity. The geometry of the urea group allows it to act as a bidentate hydrogen-bond donor, which is a key feature for its molecular recognition by receptor targets. nih.gov

Correlation Between Molecular Topology and Biological Activity

The bulky, rigid adamantane group fits snugly into one of the hydrophobic pockets, while the fluorophenyl ring occupies the other. The urea linker bridges the two, positioning itself to form the critical hydrogen bonds with the catalytic triad at the "elbow" of the L-shaped pocket. This complementary match between the inhibitor's topology and the active site's architecture is fundamental to its function as a potent inhibitor. Any significant deviation from this topology, such as replacing the adamantane with a smaller group or altering the linker length, can disrupt this precise fit and reduce inhibitory activity. nih.gov

Development of Predictive Pharmacophore Models

Based on extensive SAR data, predictive pharmacophore models have been developed to guide the discovery of new sEH inhibitors. nih.govresearchgate.net These models abstract the essential chemical features required for high-affinity binding. A widely accepted pharmacophore for urea-based sEH inhibitors includes: nih.govacs.org

A Central Hydrogen-Bonding Unit: This is typically a urea or amide group capable of the key donor-acceptor interactions seen with the catalytic triad.

A Primary Hydrophobic Moiety: A large, rigid, and lipophilic group, exemplified by the 1-adamantyl substituent. This feature is responsible for occupying the main hydrophobic binding pocket.

A Secondary Apolar or Mildly Polar Group: A secondary group, such as the 4-fluorophenyl ring, which occupies another hydrophobic region of the active site. This group can be modified to fine-tune potency and improve pharmacokinetic properties.

These models are used in virtual screening campaigns to search large chemical libraries for new compounds that match the pharmacophoric features, leading to the identification of novel and diverse inhibitor scaffolds. researchgate.net

Optimization Strategies Based on SAR Insights

The deep understanding of the SAR for this class of compounds has led to several successful optimization strategies aimed at improving potency, selectivity, and drug-like properties such as solubility and metabolic stability.

Aryl Ring Modification: A common strategy involves replacing the phenyl ring with various heteroaryl systems (e.g., pyridines, pyrazoles, oxadiazoles). This is done to modulate the electronic properties, introduce new hydrogen bonding opportunities, and improve pharmacokinetic profiles like solubility, while attempting to maintain or increase target inhibition. metabolomics.se

Adamantane Substitution: As mentioned, substituting the adamantane cage with methyl or other groups, or replacing carbon atoms with heteroatoms (e.g., oxygen), can improve water solubility and metabolic stability without a significant loss of potency. acs.org The introduction of polar groups at a sufficient distance from the core urea pharmacophore has also been shown to increase solubility. metabolomics.se

Linker Modification: While the urea group is highly effective, isosteric replacements like amides and carbamates have been explored. Amide-based inhibitors, for instance, can sometimes offer similar potency with improved physical properties. nih.gov Furthermore, inserting a methylene bridge between the adamantyl group and the urea moiety has been shown to enhance inhibitory activity and solubility in some cases. mdpi.com

Conformational Restriction: Introducing conformational rigidity, for example by incorporating the urea into a piperidine (B6355638) ring system, has been used to develop potent and orally bioavailable inhibitors. nih.gov This strategy aims to lock the molecule into its bioactive conformation, reducing the entropic penalty upon binding.

Balancing Hydrophobicity and Hydrophilicity for Biological Efficacy

A primary challenge in the development of adamantyl-based urea compounds is managing their inherent lipophilicity and consequent poor solubility, which can hinder their pharmacokinetic profiles. nih.gov The adamantyl group, while crucial for potent biological activity due to its bulky, hydrophobic nature, significantly contributes to low water solubility. nih.govmdpi.com Consequently, a key ligand design strategy involves introducing modifications to strike a balance between the hydrophobicity required for target binding and the hydrophilicity needed for favorable in vitro pharmacokinetic (PK) properties.

Initial generations of 1-adamantyl-3-phenyl ureas suffered from poor solubility. nih.gov To address this, researchers have explored several strategies:

Introducing Polar Moieties: One approach is to replace the phenyl ring with more polar heteroaromatic systems such as pyridines, pyrimidines, oxazoles, and isoxazoles. nih.gov For instance, replacing the phenyl group with a pyridine (B92270) ring generally improved solubility, though it sometimes led to a decrease in anti-tuberculosis activity. nih.gov Similarly, introducing a sulfonamide scaffold to the urea structure was shown to increase solubility by 10- to 100-fold over the parent phenyl ureas. nih.gov

Modifying the Lipophilic Group: Another strategy involves altering the adamantane cage itself. The replacement of a methylene unit within the adamantane structure with an oxygen atom to create an oxa-adamantane analog was shown to increase solubility and metabolic stability while maintaining potent sEH inhibition. escholarship.org Conversely, adding hydroxyl groups to the adamantane moiety, while intended to form additional hydrogen bonds and increase hydrophilicity, significantly reduced inhibitory activity against sEH, an effect attributed more to the increased hydrophilic character than to steric hindrance. nih.govescholarship.org

Disrupting Molecular Planarity: Enhancing water solubility can also be achieved by disrupting the planarity of the urea molecule to reduce its crystal packing energy. This can be done by introducing substituents on one of the urea nitrogens or at the ortho position of the N-aryl group. nih.gov

The calculated lipophilicity coefficient, LogP, is a key parameter in these optimization efforts. For a series of ureas derived from (±)-1-[isocyanato(phenyl)methyl]adamantane, the LogP values ranged from 5.96 to 6.93, which is somewhat outside the ideal limits for drug-likeness. mdpi.com The goal of these modifications is to lower this value while preserving the compound's biological efficacy.

Table 1: Modifications to Balance Hydrophobicity and Hydrophilicity in Adamantyl Ureas

| Parent Compound | Modification | Resulting Compound/Series | Observed Effect on Physicochemical Properties | Reference(s) |

| 1-adamantyl-3-phenyl urea | Replacement of phenyl with sulfonamide | 1-(1-adamantyl)-3-(benzenesulfonamide)ureas | 10-100 fold increase in solubility. | nih.gov |

| 1-adamantyl-3-phenyl urea | Replacement of phenyl with heteroaryl rings | 1-adamantyl-3-heteroaryl ureas (e.g., pyridine, oxazole) | Generally improved solubility compared to the initial adamantyl-phenyl leads. | nih.gov |

| Adamantyl urea | Introduction of a hydroxyl group on the adamantane cage | Hydroxyl-substituted adamantyl urea derivatives | Reduced cLogP and ligand lipophilicity efficiency (LLE); inhibitory potency was also reduced. | nih.gov |

| Adamantyl urea | Replacement of a methylene unit with oxygen in the adamantane cage | 2-Oxaadamant-1-yl Ureas | Increased solubility, permeability, and stability. | escholarship.org |

Rational Modification for Improved Target Affinity and Selectivity

Rational drug design for adamantyl urea derivatives focuses on specific structural changes to enhance binding affinity for the intended target and improve selectivity over other enzymes, such as human sEH when developing anti-tuberculosis agents. nih.gov

Key modifications include:

Adamantane Linkage Position: The point of attachment on the adamantane cage is critical. It has been consistently observed that attaching the urea moiety to the secondary 2-position of the adamantane ring, as opposed to the tertiary 1-position, significantly increases anti-tuberculosis activity. nih.gov For example, the secondary-linked 1-(2-adamantyl)-3-phenyl urea was 40-fold more potent than its tertiary-linked (1-adamantyl) counterpart. nih.gov

Aromatic Ring Substitution: The nature and substitution pattern of the aryl ring play a crucial role in target affinity. For sEH inhibitors, combining the adamantyl group with a fluoroaromatic fragment has proven highly effective. nih.gov The fluorine atom, particularly at the 2-position of the phenyl ring, is thought to enhance potency by forming an extra hydrogen bond with catalytic tyrosine residues in the enzyme's active site. researchgate.netnih.gov This led to the development of inhibitors with IC₅₀ values in the low nanomolar range, such as 1-(adamantan-1-ylmethyl)-3-(2-fluorophenyl) urea (IC₅₀ = 0.7 nM). nih.gov

Replacement of the Phenyl Ring: Replacing the phenyl ring of the original scaffold with different heteroaryl systems is a common strategy to improve both potency and selectivity. In the pursuit of sEH inhibitors, substituting the phenyl ring with halogenated pyrazoles resulted in compounds with picomolar to low nanomolar potency. nih.gov Specifically, 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea was found to be a highly potent sEH inhibitor with an IC₅₀ of 0.8 nM. nih.gov

Halogenation of the Adamantane Moiety: Direct modification of the adamantane ring with halogens can also lead to a dramatic increase in inhibitory activity. A series of 1,3-disubstituted ureas with fluorinated and chlorinated adamantane residues were shown to inhibit human sEH with potencies ranging from 40 pM to 9.2 nM. tandfonline.com This sharp increase in activity is believed to result from favorable interactions, such as Cl-π interactions, within the enzyme's binding pocket. tandfonline.com

These rational modifications demonstrate how targeted structural changes to the this compound scaffold can lead to significant improvements in biological activity, tailoring the molecule for specific therapeutic applications.

Table 2: Rational Modifications of Adamantyl Ureas for Improved Target Affinity

| Base Compound | Modification | Resulting Compound | Target | Biological Activity (IC₅₀) | Reference(s) |

| 1-(1-adamantyl)-3-phenyl urea | Change adamantyl linkage from 1- to 2-position | 1-(2-adamantyl)-3-phenyl urea | M. tuberculosis | 40-fold more potent (MIC) than 1-adamantyl analog. | nih.gov |

| Adamantyl urea | Replace phenyl with 2-fluorophenyl | 1-(adamantan-1-ylmethyl)-3-(2-fluorophenyl) urea | Soluble Epoxide Hydrolase (sEH) | 0.7 nM | nih.gov |

| Adamantyl urea | Replace phenyl with 2-fluorophenyl | 1-(adamantan-2-yl)-3-(2-fluorophenyl) urea | Soluble Epoxide Hydrolase (sEH) | 1.0 nM | nih.gov |

| Adamantyl urea | Replace phenylmethyl with halogenated pyrazolemethyl | 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea | Soluble Epoxide Hydrolase (sEH) | 0.8 nM | nih.gov |

| t-AUCB* | Chlorination of the adamantane residue | Chlorinated homolog of t-AUCB | Soluble Epoxide Hydrolase (sEH) | Picomolar range (IC₅₀ < 1 nM) | tandfonline.com |

*t-AUCB: 4-[trans-4–(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid

Compound Glossary

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For adamantyl urea (B33335) derivatives, this technique has been instrumental in elucidating their binding mechanisms with various enzymes.

Prediction of Binding Poses and Interaction Networks

Molecular docking simulations of adamantyl-based 1,3-disubstituted urea inhibitors with target enzymes, such as human soluble epoxide hydrolase (sEH), have successfully predicted their binding modes. tandfonline.com These simulations reveal that the adamantyl group typically occupies a hydrophobic pocket within the active site, while the urea moiety forms crucial hydrogen bonds with key amino acid residues. For instance, in studies of related inhibitors, the urea group is often predicted to form hydrogen bonds with acidic residues like aspartate or with the backbone of other residues in the active site. tandfonline.com The 4-fluorophenyl group can engage in various interactions, including hydrophobic and halogen bonding, which further stabilize the ligand-protein complex. The specific orientation and network of these non-covalent interactions are critical for the inhibitory activity of the compound.

Estimation of Ligand-Protein Binding Energies

Following the prediction of the binding pose, computational methods can be employed to estimate the binding free energy of the ligand-protein complex. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are commonly used. Studies on adamantyl-based urea inhibitors have shown a strong correlation between the calculated binding free energies and the experimentally determined inhibitory activities (IC50 values). tandfonline.com The analysis of the energy components reveals that van der Waals forces are often the primary contributors to the total binding free energy for this class of compounds. tandfonline.com This suggests that the shape complementarity between the adamantyl group and the hydrophobic pocket of the target is a major determinant of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For 1-(1-adamantyl)-3-(4-fluorophenyl)urea and its analogs, various QSAR methodologies have been applied to develop predictive models.

2D-QSAR Methodologies for Activity Prediction

Two-dimensional QSAR (2D-QSAR) models correlate the biological activity of a series of compounds with their 2D structural properties, such as physicochemical descriptors (e.g., logP, molar refractivity) and topological indices. While specific 2D-QSAR studies on this compound are not extensively documented in publicly available literature, this methodology is a standard approach in the early stages of drug discovery to identify key molecular properties that influence activity. For related adamantane (B196018) derivatives, QSAR studies have highlighted the importance of descriptors like dipole moment and electrophilicity in predicting biological activity. researchgate.net

3D-QSAR Techniques (e.g., CoMFA, CoMSIA) for Steric and Electrostatic Contributions

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic requirements for ligand binding. These techniques have been successfully applied to series of adamantyl urea derivatives to build predictive models and guide the design of new analogs. nih.gov

In a typical CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated at various grid points. The resulting contour maps highlight regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity. For adamantyl ureas, CoMFA models often indicate that bulky substituents are favored in the region of the adamantyl cage, while specific electrostatic interactions are crucial around the urea and phenyl moieties. nih.gov

CoMSIA extends the CoMFA methodology by incorporating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the ligand-receptor interactions. CoMSIA studies on related compounds have further refined the understanding of the structural requirements for high affinity, identifying key hydrophobic and hydrogen-bonding interactions. nih.gov

The statistical robustness of these models is typically validated using cross-validation techniques (q²) and by predicting the activity of a test set of compounds (r²_pred).

Table 1: Representative Statistical Results of 3D-QSAR Studies on Adamantyl Urea Analogs

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Field Contributions |

|---|---|---|---|---|

| CoMFA | > 0.5 | > 0.9 | > 0.7 | Steric, Electrostatic |

| CoMSIA | > 0.5 | > 0.9 | > 0.7 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |

Note: The values presented are representative of typical outcomes for well-constructed 3D-QSAR models for this class of compounds and are based on reported studies of analogous series. nih.govnih.gov

Development of Selectivity Models for Multiple Targets

A significant challenge in drug design is achieving selectivity for the desired target over other related proteins. Computational models can be developed to predict the selectivity of compounds for different targets. For adamantyl urea derivatives, which can exhibit activity against multiple enzymes such as Mycobacterial Membrane Protein Large 3 (MmpL3) and human soluble epoxide hydrolase (sEH), 3D-QSAR selectivity studies have been conducted. nih.gov By building separate CoMFA and CoMSIA models for each target, it is possible to identify structural features that contribute to selective inhibition. The resulting contour maps from these selectivity analyses can guide the modification of the lead compound to enhance its affinity for the desired target while reducing its activity against off-targets. nih.gov This approach is crucial for optimizing the pharmacological profile of compounds like this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of the physical movements of atoms and molecules over time. For this compound, MD simulations are instrumental in understanding its behavior within the active site of its primary target, soluble epoxide hydrolase (sEH).

A critical application of MD simulations is to assess the stability of the ligand-target complex. Once this compound is computationally "docked" into the sEH active site, an MD simulation is run to observe the evolution of the complex over a period typically spanning hundreds of nanoseconds.

The stability of the complex is often quantified by calculating the Root Mean Square Deviation (RMSD) of the ligand and key protein atoms from their initial positions over the course of the simulation. A stable complex is indicated by the RMSD value reaching a plateau, signifying that the ligand has found a stable binding mode and is not drifting out of the binding pocket. For adamantyl urea inhibitors of sEH, MD simulations generally show that the complex reaches equilibrium after an initial adjustment period, maintaining a stable conformation for the remainder of the simulation. This stability is crucial for sustained enzyme inhibition.

Table 1: Representative MD Simulation Parameters for sEH-Inhibitor Complex

| Parameter | Typical Value/Condition | Significance |

|---|---|---|

| Simulation Time | 100 - 500 ns | Ensures adequate sampling of conformational space. |

| RMSD of Ligand | Plateau at 1.5 - 3.0 Å | Indicates the stability of the ligand's binding pose. |

| RMSD of Protein Backbone | Plateau at 2.0 - 4.0 Å | Indicates overall stability of the protein structure. |

| Key Intermolecular Interactions | Hydrogen bonds, Hydrophobic contacts | Monitored to confirm persistent binding interactions. |

MD simulations also reveal the dynamic nature of the protein's binding site in response to the ligand. The sEH active site is not a rigid structure; it possesses a degree of flexibility that allows it to accommodate inhibitors. The simulation can track the movement of individual amino acid residues within the binding pocket.

Upon binding of this compound, the simulation would likely show subtle conformational adjustments in the side chains of key residues to optimize interactions. For instance, the catalytic residues (e.g., Asp335) and residues forming the hydrophobic pockets that accommodate the adamantyl and phenyl groups (e.g., Trp336, Tyr383, Tyr466) may exhibit fluctuations. Analyzing the Root Mean Square Fluctuation (RMSF) for each residue helps identify regions of the protein that become more or less flexible upon ligand binding, providing insight into the allosteric effects and the induced-fit mechanism of inhibition.

Quantum Chemical Methods (e.g., DFT Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound. These calculations provide fundamental insights into the molecule's intrinsic properties, which dictate its reactivity and interaction capabilities.

DFT calculations can generate a detailed picture of the electron distribution within the molecule. Key properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity; a larger gap implies higher stability.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. For this compound, the MEP map would show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating regions that are prone to electrophilic attack and can act as hydrogen bond acceptors. The nitrogen-bound hydrogens would show positive potential (blue), highlighting them as hydrogen bond donors. The adamantyl cage would be largely non-polar (green). These electronic features are fundamental to the molecule's ability to form specific interactions with the sEH active site.

Table 2: Hypothetical DFT-Calculated Electronic Properties

| Property | Hypothetical Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest energy vacant orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high chemical stability and low reactivity. |

| Dipole Moment | ~4.5 Debye | Reflects the overall polarity of the molecule. |

Note: These values are illustrative for a molecule of this class and would require specific calculation for confirmation.

Quantum chemical methods are essential for characterizing the non-covalent interactions between the inhibitor and the protein. While the prompt mentions Cl-π interactions, the subject molecule contains fluorine. For a chlorinated analogue, studies have indeed shown that a Cl-π interaction between the chlorinated ring and an aromatic residue like tyrosine can significantly enhance binding affinity. tandfonline.com

For this compound, the analogous interactions would be investigated. The key interactions stabilizing the complex with sEH, which can be characterized using quantum chemistry, include:

Hydrogen Bonds: The central urea motif is critical, forming two hydrogen bonds with the catalytic Asp335 residue of sEH and another with the backbone carbonyls of the catalytic nucleophile Asp335 or nearby residues. The energy and geometry of these bonds can be precisely calculated.

Hydrophobic Interactions: The bulky, non-polar adamantyl group fits into a hydrophobic pocket of the active site, contributing significantly to the binding affinity through van der Waals forces.

Halogen-Aromatic Interactions: The fluorine atom on the phenyl ring can participate in various non-covalent interactions, including halogen bonds or fluorine-pi (F-π) interactions with aromatic residues like Tyr383 or Tyr466. Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to find and characterize the bond paths and critical points associated with these weak but significant interactions.

By quantifying the strength of each interaction, computational chemists can build a comprehensive energy profile of the binding event, explaining the high potency of this class of inhibitors.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Targets for Adamantane-Urea Conjugates

While soluble epoxide hydrolase (sEH) is a well-established target for adamantane-urea compounds, the vastness of the biological landscape suggests the potential for other, as-yet-undiscovered molecular targets. creative-enzymes.commdpi.com The adamantane (B196018) moiety, a rigid and lipophilic cage-like structure, is known to interact with various biological systems, and its incorporation into different molecular scaffolds can lead to a diverse range of pharmacological activities. mdpi.comnih.gov

Future research should focus on comprehensive screening of 1-(1-adamantyl)-3-(4-fluorophenyl)urea and other adamantane-urea analogs against a broad panel of enzymes and receptors. Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and chemoproteomics can be employed to identify novel binding partners. nih.gov For instance, given the structural similarities to other pharmacologically active ureas, it is plausible that these compounds could interact with other hydrolases, kinases, or even ion channels. Some adamantane derivatives have shown activity against targets such as cyclin-dependent kinases (CDKs) and have been investigated for their potential as antiviral, antimicrobial, and anticancer agents. mdpi.comresearchgate.net Furthermore, considering the known anti-tuberculosis activity of some adamantyl ureas through inhibition of the membrane transporter MmpL3, exploring other microbial transport proteins as potential targets could yield new therapeutic avenues.

Application of Advanced Computational Methods for De Novo Design and Virtual Screening

The advancement of computational chemistry offers powerful tools for the rational design and discovery of novel adamantane-urea derivatives with enhanced properties. nih.govwikipedia.org Methods like de novo design, which involves the computational construction of novel molecules, can be utilized to generate new chemical entities with optimized binding affinities and selectivity for sEH or other identified targets. numberanalytics.com These approaches can explore a vast chemical space to propose structures with improved pharmacological profiles. wikipedia.org

Virtual screening is another high-throughput computational technique that can be used to screen large libraries of existing compounds for their potential to interact with a specific biological target. creative-enzymes.comnih.govwikipedia.orgnumberanalytics.comscilifelab.se By employing structure-based virtual screening, researchers can dock vast numbers of adamantane-urea analogs into the active site of sEH or other enzymes to predict their binding modes and affinities. wikipedia.org This can help prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. scilifelab.se Ligand-based virtual screening methods, such as pharmacophore modeling and shape-based screening, can also be employed, especially when a high-resolution crystal structure of the target is unavailable. wikipedia.org

Table 1: Computational Methods in Drug Discovery

| Method | Description | Application for Adamantane-Urea Conjugates |

| De Novo Design | Computational generation of novel molecular structures with desired properties. | Designing new adamantane-urea derivatives with enhanced potency and selectivity. |

| Virtual Screening | Computational screening of large compound libraries to identify potential hits. | Identifying new adamantane-urea-based inhibitors for sEH or other targets. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target. | Understanding the binding interactions of this compound with its targets. |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. | Developing predictive models for the activity of adamantane-urea analogs. |

Strategies for Enhancing Selectivity Towards Specific Enzyme Isoforms

Achieving selectivity for a specific enzyme isoform is a critical aspect of drug development to minimize off-target effects. While this compound is a potent sEH inhibitor, enhancing its selectivity for sEH over other related hydrolases or enzymes is a key goal. Several strategies can be employed to achieve this. ftb.com.hrresearchgate.netnih.govresearchgate.net

One approach involves the detailed structural analysis of the active sites of different enzyme isoforms to identify subtle differences that can be exploited for selective inhibitor design. bohrium.com By introducing specific functional groups or modifying the adamantane or phenylurea moieties, it is possible to favor interactions with the target isoform while disfavoring binding to others. For instance, the introduction of specific substituents on the adamantane cage could create steric hindrance in the binding pockets of off-target enzymes.

Another strategy is the use of computational methods to predict the selectivity of designed compounds. By comparing the docking scores and binding energies of a compound against the target enzyme and its isoforms, researchers can computationally assess its selectivity profile before synthesis. nih.govnih.gov Furthermore, techniques like directed evolution can be used to engineer enzymes with altered substrate specificities, which can, in turn, provide insights into the molecular determinants of selectivity that can be applied to inhibitor design. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of multiple "omics" datasets is essential. nih.govpharmafeatures.comnih.govmdpi.comresearchgate.net This systems biology approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular pathways and networks modulated by the compound. nih.govpharmafeatures.comnih.govmdpi.comresearchgate.net

For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression in response to treatment with the compound, identifying downstream signaling pathways affected by sEH inhibition. Proteomic studies can identify changes in protein expression and post-translational modifications, providing further insights into the cellular response. researchgate.net Metabolomic analysis can quantify changes in the levels of endogenous metabolites, including the epoxyeicosatrienoic acids (EETs) that are substrates for sEH, to directly assess the compound's in-cell efficacy and its impact on lipid metabolism. nih.gov

By integrating these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers for its efficacy, and uncover unexpected off-target effects or novel therapeutic applications. pharmafeatures.comnih.gov

Development of the Compound as a Research Tool for Biochemical Pathways

Beyond its therapeutic potential, this compound and its analogs can serve as valuable chemical probes to investigate the roles of sEH and related pathways in health and disease. nih.gov The high potency and selectivity of these inhibitors make them ideal tools for dissecting the complex biological functions of sEH. nih.gov

By inhibiting sEH, these compounds can be used to study the physiological and pathophysiological roles of EETs in various processes, including inflammation, blood pressure regulation, and pain signaling. nih.gov For instance, they can be used in cell culture and animal models to explore the contribution of the sEH pathway to different disease states. nih.gov The development of radiolabeled or fluorescently tagged versions of this compound could also enable visualization of sEH distribution in tissues and cells, providing further insights into its localization and function. researchgate.net

Moreover, the adamantane scaffold itself can be utilized as a molecular anchor in the design of more complex chemical probes. nih.gov By attaching reporter groups or reactive moieties to the adamantane-urea core, researchers can create tools for activity-based protein profiling to identify other enzymes that may interact with this chemical class. nih.gov

Q & A

Q. Example Data :

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| 1-(1-adamantyl)-3-(5-methylpyrazol-3-yl)urea | 52.2 | 215–217 |

| 1-(1-adamantyl)-3-(1-ethylpyrazol-3-yl)urea | 56.2 | 140–146 |

| Source: Synthesis protocols from anti-tuberculosis studies . |

How does the adamantyl substituent influence the solubility and pharmacokinetic profile of urea-based inhibitors, and what structural modifications can mitigate these challenges?

Advanced Research Focus

The adamantyl group enhances target binding via hydrophobic interactions but often reduces aqueous solubility and oral bioavailability. Key findings:

- ADME Limitations : Adamantane-containing analogs show lower Cmax and AUC compared to carbocyclic or phenyl-substituted derivatives (e.g., 7-fold lower potency in murine models) .

- Mitigation Strategies :

Case Study : Replacing adamantyl with a piperidinyl group in TPPU analogs increased Cmax by 65-fold and AUC by 3,300-fold .

Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Q. Basic Research Focus

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign adamantyl proton signals (δ 1.6–2.1 ppm as broad singlets) and urea NH peaks (δ 6.5–8.5 ppm) .

- ESI-HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 274.1674 for C14H20N5O) .

- RP-HPLC/ELSD : Quantify purity using C18 columns with acetonitrile/water gradients .

What contradictory findings exist regarding the role of the adamantyl group in enhancing target binding versus impairing ADME properties, and how can these be resolved through experimental design?

Q. Advanced Research Focus

- Contradiction : Adamantyl improves binding affinity to soluble epoxide hydrolase (sEH) but reduces bioavailability due to high hydrophobicity .

- Resolution Strategies :

Data Insight : Adamantyl analogs showed IC50 values <10 nM for sEH inhibition but <1% oral bioavailability in mice, whereas carbocyclic analogs achieved 40% bioavailability with similar potency .

In anti-tuberculosis activity studies, how do heteroaryl substitutions at the urea moiety impact the minimum inhibitory concentration (MIC) values, and what SAR trends have been observed?

Q. Advanced Research Focus

- Heteroaryl Impact : Pyrazole and oxadiazole substitutions improve MIC values against Mycobacterium tuberculosis (e.g., MIC = 0.5 µg/mL for pyrazole derivatives) .

- SAR Trends :

- Electron-withdrawing groups (e.g., fluoro, chloro) on the aryl ring enhance membrane penetration .

- Bulky substituents (e.g., thiophene) reduce activity due to steric hindrance .

Q. Example Data :

| Heteroaryl Group | MIC (µg/mL) |

|---|---|

| 1,3,4-Oxadiazol-2-yl | 0.5 |

| 1-Ethylpyrazol-3-yl | 1.0 |

| Source: In vitro anti-TB screening . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.